REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[N:14]3[N:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]3=[N:12][C:11]=2[CH3:20])=[O:9])=[C:4]([F:21])[CH:3]=1.[CH3:22][N+:23]1([O-])[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>CC(CC(C)=O)=O.CC(CC(C)=O)=O.O=[V].C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[N:14]3[N:15]=[C:16]([Cl:19])[CH:17]=[C:18]([CH2:22][N:23]4[CH2:28][CH2:27][O:26][CH2:25][CH2:24]4)[C:13]3=[N:12][C:11]=2[CH3:20])=[O:9])=[C:4]([F:21])[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.89 kg
|
Type
|
reactant
|
Smiles
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C[N+]1(CCOCC1)[O-]
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Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
897.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(=O)C1=C(N=C2N1N=C(C=C2)Cl)C)F
|
Name
|
|
Quantity
|
146.81 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)CC(=O)C.CC(=O)CC(=O)C.O=[V]
|
Name
|
|
Quantity
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12 L
|
Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 23-33° C.
|
Type
|
TEMPERATURE
|
Details
|
then heat
|
Type
|
CUSTOM
|
Details
|
the reaction at 40° C. for 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrate by removal of solvent (13 L)
|
Type
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FILTRATION
|
Details
|
Filter the resulting mixture
|
Type
|
WASH
|
Details
|
rinse the filter cake with hexane (1 L)
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)C(=O)C1=C(N=C2N1N=C(C=C2CN2CCOCC2)Cl)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |